Homopolymer Molecular Weight: Isocitronellene vs 7-Methyl-1,6-octadiene (MOD) Under Identical Metallocene Catalysis
In a direct three-monomer comparator study using rac-Et[Ind]2ZrCl2/MAO, isocitronellene yielded a homopolymer with Mw = 14.0 kg/mol, whereas the structurally simpler 7-methyl-1,6-octadiene (MOD, lacking the C5 methyl substituent) produced only Mw = 3.5 kg/mol under identical conditions. The third monomer tested, 6-phenyl-1,5-hexadiene, gave no reaction products at all [1]. This represents a 4.0-fold molecular weight advantage attributable solely to the C5 methyl substitution of isocitronellene.
| Evidence Dimension | Homopolymer molecular weight (Mw) under metallocene catalysis |
|---|---|
| Target Compound Data | Mw = 14.0 kg/mol (isocitronellene, monomer C) |
| Comparator Or Baseline | Mw = 3.5 kg/mol (7-methyl-1,6-octadiene, monomer B); no polymer formed (6-phenyl-1,5-hexadiene, monomer A) |
| Quantified Difference | 4.0-fold higher Mw vs MOD; exclusive polymerizability among the three asymmetrically substituted dienes tested |
| Conditions | rac-Et[Ind]2ZrCl2/MAO catalyst system; homopolymerization; molecular weight determined by NMR and GPC |
Why This Matters
For procurement specifications targeting high-molecular-weight functional polyolefins, isocitronellene is the only viable choice among linear asymmetrically substituted 1,6-dienes.
- [1] Hackmann, M.; Repo, T.; Jany, G.; Rieger, B. Zirconocene-MAO Catalyzed Homo- and Copolymerizations of Linear Asymmetrically Substituted Dienes with Propene: A Novel Strategy to Functional (Co)poly(α-olefin)s. Macromol. Chem. Phys. 1998, 199, 1511–1517. View Source
